molecular formula C13H19ClO B7992654 2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol

2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol

Cat. No.: B7992654
M. Wt: 226.74 g/mol
InChI Key: CDADUWYRVQCISU-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol is an organic compound with a complex structure that includes a chlorinated phenyl ring and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the alkylation of 4-chloro-3-ethylphenol with an appropriate alkyl halide under basic conditions to introduce the butanol moiety. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-one.

    Reduction: Formation of 2-(4-Chloro-3-ethylphenyl)-3-methylbutane.

    Substitution: Formation of 2-(4-Methoxy-3-ethylphenyl)-3-methyl-butan-2-ol.

Scientific Research Applications

2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethylphenol: Shares the chlorinated phenyl ring but lacks the butanol moiety.

    2-(4-Chloro-3-methylphenyl)-3-methyl-butan-2-ol: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.

    2-(4-Chloro-3-ethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on a different carbon atom.

Uniqueness

2-(4-Chloro-3-ethylphenyl)-3-methyl-butan-2-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its combination of a chlorinated phenyl ring and a butanol moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chloro-3-ethylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO/c1-5-10-8-11(6-7-12(10)14)13(4,15)9(2)3/h6-9,15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDADUWYRVQCISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(C)(C(C)C)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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